2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both pyrrole and benzimidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole typically involves the cyclocondensation of pyrrole and benzimidazole precursors. One common method includes the reaction of 2-aminobenzimidazole with pyrrole-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple five-membered nitrogen-containing heterocycle known for its biological activity.
Benzimidazole: A bicyclic compound with a wide range of pharmacological properties.
Imidazole: Another five-membered nitrogen-containing heterocycle with significant biological relevance
Uniqueness
2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole is unique due to its combination of pyrrole and benzimidazole rings, which allows it to interact with a broader range of biological targets compared to its individual components. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C11H9N3 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-pyrrol-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-8H,(H,12,13) |
InChI Key |
FZAHNDTZRBECDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CC=C3 |
Origin of Product |
United States |
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